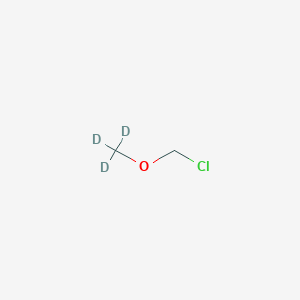
(chloromethoxy)(2H3)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(chloromethoxy)(2H3)methane, also known by its chemical identifier 54716-95-9, is a compound used in various scientific and industrial applications. It is characterized by the presence of a chloromethoxy group attached to a methane molecule, with three deuterium atoms replacing the hydrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (chloromethoxy)(2H3)methane typically involves the reaction of chloromethyl methyl ether with deuterated methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like hydrochloric acid, to facilitate the substitution of hydrogen atoms with deuterium.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(chloromethoxy)(2H3)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The chloromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated aldehydes or acids, while reduction could produce deuterated alkanes.
Applications De Recherche Scientifique
(chloromethoxy)(2H3)methane has a wide range of applications in scientific research:
Chemistry: It is used as a deuterated solvent in NMR spectroscopy to study molecular structures.
Biology: The compound is employed in metabolic studies to trace biochemical pathways involving deuterium-labeled compounds.
Medicine: It serves as a precursor in the synthesis of deuterated drugs, which have improved pharmacokinetic properties.
Industry: In industrial research, it is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (chloromethoxy)(2H3)methane involves its interaction with molecular targets through its chloromethoxy group. The deuterium atoms provide stability and resistance to metabolic breakdown, making it useful in tracing studies. The compound can participate in various chemical reactions, influencing pathways and processes at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
(chloromethoxy)methane: The non-deuterated version of the compound.
(bromomethoxy)(2H3)methane: A similar compound with a bromine atom instead of chlorine.
(chloromethoxy)ethane: An ethane-based analog with a chloromethoxy group.
Uniqueness
(chloromethoxy)(2H3)methane is unique due to the presence of deuterium atoms, which enhance its stability and make it valuable in research applications. The deuterium labeling allows for precise tracking in metabolic and chemical studies, distinguishing it from its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C2H5ClO |
|---|---|
Poids moléculaire |
83.53 g/mol |
Nom IUPAC |
chloromethoxy(trideuterio)methane |
InChI |
InChI=1S/C2H5ClO/c1-4-2-3/h2H2,1H3/i1D3 |
Clé InChI |
XJUZRXYOEPSWMB-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OCCl |
SMILES canonique |
COCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



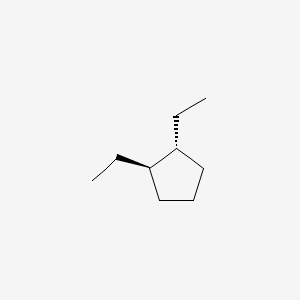
![tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13497014.png)
![1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13497016.png)
![4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride](/img/structure/B13497023.png)
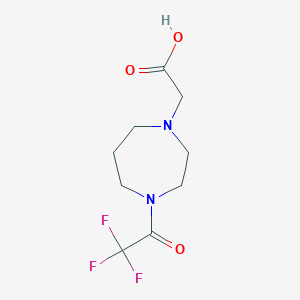
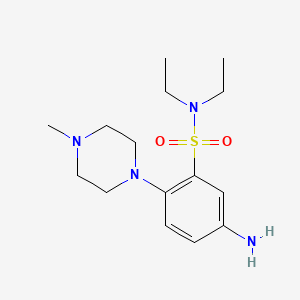
![tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13497049.png)

![rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate](/img/structure/B13497069.png)
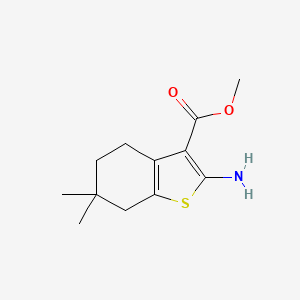
![Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497078.png)


